molecular formula C3H2Cl2N2S B1659516 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole CAS No. 65647-54-3

2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole

Cat. No. B1659516
CAS RN: 65647-54-3
M. Wt: 169.03 g/mol
InChI Key: VKUVCSPPMPTQHK-UHFFFAOYSA-N
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Description

2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole is used as a pharmaceutical and agrochemical intermediate . It is also used as an intermediate in the synthesis of insecticides Thiamethoxam and Clothianidin . It is also useful in the synthesis of Ritonavir, a second-generation anti-AIDS drug and a selective HIV protease inhibitor .


Synthesis Analysis

The synthesis of 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole involves a process where 2 to 20 moles of chlorine per mole of allyl isothiocyanate are added at temperatures from 0 °C to 150 °C optionally in a diluent which is inert under the reaction conditions .


Molecular Structure Analysis

The molecular formula of 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole is C4H3Cl2NS and its molecular weight is 168.04 .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole include its preparation through a process characterized by adding 2 to 20 moles of chlorine per mole of allyl isothiocyanate . It can also be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .


Physical And Chemical Properties Analysis

The physical state of 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole at 20 deg.C is solid . It is stored under inert gas at a temperature of 0-10°C . It is moisture sensitive .

Safety And Hazards

2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-5-(chloromethyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2N2S/c4-1-2-6-7-3(5)8-2/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUVCSPPMPTQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617062
Record name 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole

CAS RN

65647-54-3
Record name 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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